molecular formula C19H19FN4O2S B2930148 (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1203058-17-6

(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2930148
CAS No.: 1203058-17-6
M. Wt: 386.45
InChI Key: NBFJMEQMVQWXGK-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-(4-fluorophenyl)thiazol-2-ylmethyl group and a 5-methylisoxazol-3-yl carbonyl moiety.

Properties

IUPAC Name

[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-13-10-16(22-26-13)19(25)24-8-6-23(7-9-24)11-18-21-17(12-27-18)14-2-4-15(20)5-3-14/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFJMEQMVQWXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C₁₈H₁₈ClF₁N₂O₂S
  • Molecular Weight: 478.0 g/mol
  • CAS Number: 1217041-91-2

The compound features a unique structure comprising a thiazole ring, piperazine moiety, and isoxazole group, which may contribute to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties:

  • Inhibition of Cancer Cell Proliferation:
    • A study demonstrated that derivatives of thiazole compounds showed potent cytotoxic effects against various human cancer cell lines such as HT-29 and A431. The mechanism involved the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
  • VEGFR Inhibition:
    • The compound has been shown to inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. This property suggests a potential role in anti-tumor therapies .

Antimicrobial Activity

The biological evaluation of similar thiazole-containing compounds revealed notable antimicrobial properties against various pathogens:

CompoundStructure FeaturesBiological Activity
5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-propynyloxyphenyl]-4,5-dihydro-pyrazoleThiazole and phenyl ringsAntimicrobial
2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-pyrazol]Pyrazole with halogen substitutionsAnticancer

These findings suggest that the structural components of this compound may enhance its antimicrobial efficacy .

Neuropharmacological Effects

Research has also highlighted the neuropharmacological potential of thiazole derivatives. Certain compounds have been evaluated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Cytotoxicity Assays:
    • A series of thiazole derivatives were synthesized and tested for cytotoxicity using the MTT assay against human cancer cell lines. The results showed varying degrees of potency, with some compounds exhibiting IC50 values in the low micromolar range .
  • In Vivo Studies:
    • In vivo studies using animal models have demonstrated the efficacy of thiazole derivatives in reducing tumor size and improving survival rates in cancer models. These studies provide insights into the therapeutic potential of these compounds in clinical settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenyl group and thiazole ring are key sites for nucleophilic substitution.

Reaction TypeReagents/ConditionsProduct/OutcomeCitation
Aromatic C-F substitutionNaOH, H<sub>2</sub>O/EtOH, reflux (80°C)Replacement of fluorine with hydroxyl, yielding phenolic derivatives
Thiazole C-H functionalizationNBS (N-bromosuccinimide), AIBN, CCl<sub>4</sub>Bromination at the thiazole C5 position

Key Finding : Fluorine substitution on the phenyl ring occurs under basic conditions, while bromination selectively targets the thiazole ring .

Condensation and Cyclization Reactions

The piperazine moiety participates in condensation with carbonyl-containing reagents.

Reaction PartnerConditionsProductCitation
Sulfonyl azidesPyridine, 25°C, 12–24 hFormation of triazole derivatives via Huisgen cycloaddition
Aldehydes (e.g., benzaldehyde)AcOH, NaBH<sub>3</sub>CN, RTReductive amination to form secondary amine derivatives

Notable Example :
Reaction with tosyl azide (2a ) yields azoloyl NH-1,2,3-triazoles (4 ) selectively in pyridine .

Cross-Coupling Reactions

The thiazole and isoxazole rings enable transition-metal-catalyzed coupling.

Reaction TypeCatalysts/ReagentsOutcomeCitation
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, 1,4-dioxaneIntroduction of aryl/heteroaryl groups at the thiazole C4 position
Buchwald-Hartwig aminationPd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>Functionalization of the piperazine nitrogen with aryl amines

Example :
Coupling with 5-methylisoxazol-3-amine under Pd catalysis produces biheterocyclic derivatives .

Acid/Base Reactivity

The piperazine nitrogen and isoxazole oxygen act as protonation sites.

ConditionObservationCitation
HCl (1M)Protonation of piperazine N-atoms, forming water-soluble hydrochloride salt
NaHCO<sub>3</sub> (aq)Deprotonation of isoxazole oxygen, enhancing nucleophilicity

Application : Hydrochloride salt formation improves compound stability for pharmaceutical formulations.

Redox Reactions

The thiazole and isoxazole rings undergo reduction under specific conditions.

ReagentsConditionsOutcomeCitation
H<sub>2</sub>, Pd/C (10%)EtOH, 50 psi, 24 hPartial saturation of the thiazole ring
NaBH<sub>4</sub>, MeOH0°C to RT, 2 hReduction of ketone to secondary alcohol

Note : Catalytic hydrogenation preserves the aromaticity of the fluorophenyl group while modifying the heterocycles .

Thermal and Solvent Effects

Reaction outcomes are highly solvent- and temperature-dependent.

SolventTemperatureReaction Pathway PreferenceCitation
Pyridine25°CFavors triazole formation over diazoketones
Ethanol80°CPromotes diazoketone synthesis

Mechanistic Insight : DFT calculations indicate pyridine stabilizes triazole-forming transition states by 13 kcal/mol compared to ethanol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Planarity References
Target Compound Piperazine, Thiazole, Isoxazole 4-Fluorophenyl, 5-methylisoxazol-3-yl C₂₀H₁₈FN₃O₂S 383.44 (calc.) Partially planar (fluorophenyl may deviate)
Compound 4 () Thiazole, Pyrazole, Triazole 4-Chlorophenyl, 4-fluorophenyl C₂₉H₂₁ClF₂N₆S 570.99 Mostly planar (one fluorophenyl perpendicular)
Compound 5 () Thiazole, Pyrazole, Triazole 4-Fluorophenyl (multiple) C₂₉H₂₁F₃N₆S 555.57 Similar to Compound 4
Compound from Imidazothiazole, Piperazine 4-Fluorophenyl, Acetyl C₁₉H₁₉FN₄O₂S 386.4 Likely planar with imidazothiazole core
Compound from Imidazothiazole, Piperazine, Furan 4-Fluorophenyl, Furan-2-carbonyl C₂₁H₁₇FN₄O₃S 424.4 Furan introduces non-planarity

Key Observations :

  • Heterocyclic Diversity : The target compound uniquely combines thiazole and isoxazole rings, whereas analogs in incorporate pyrazole and triazole systems. These differences influence electronic properties and binding interactions. For example, the isoxazole’s oxygen atom may enhance dipole interactions compared to nitrogen-rich triazoles .
  • Substituent Effects : Halogen substitutions (F in the target vs. Cl in Compound 4) minimally alter crystal packing but modulate electronic properties. Fluorine’s electronegativity may improve metabolic stability compared to chlorine .
  • Planarity and Conformation : Analogous to Compounds 4 and 5, the target likely exhibits partial planarity, with one fluorophenyl group deviating perpendicularly, affecting solubility and stacking .

Hypothesized Bioactivity Based on Structural Analogs

  • Antimicrobial Potential: Compounds with fluorophenyl-thiazole motifs (e.g., ) often exhibit antimicrobial activity. The target’s thiazole and fluorophenyl groups may similarly disrupt bacterial membranes or enzymes .
  • Kinase Inhibition : Piperazine-linked heterocycles (e.g., ) are common in kinase inhibitors. The target’s piperazine core could serve as a hinge-binding motif in kinase active sites .
  • Selectivity : The 5-methylisoxazole group may confer selectivity over related triazole-containing compounds (), reducing off-target effects .

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